4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid
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Overview
Description
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by its complex structure, which includes multiple phenyl groups and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the use of a hydrothermal reaction where 1,3,5-tris(4-carboxyphenyl)benzene is reacted with nitric acid and water at elevated temperatures . The reaction mixture is then neutralized with sodium hydroxide and acidified with hydrochloric acid to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid has several scientific research applications:
Biology: The compound can be used in the development of biosensors and bioimaging agents due to its fluorescent properties.
Industry: The compound is used in the production of advanced materials with specific properties such as high surface area and porosity.
Mechanism of Action
The mechanism of action of 4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
p-Terphenyl-4,4′′-dicarboxylic acid: Similar structure with two carboxyphenyl groups.
4,4′-(Hexafluoroisopropylidene)bis(benzoic acid): Contains hexafluoropropane moiety.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Triazine core with carboxyphenyl groups.
Uniqueness
4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid is unique due to its extended conjugated system, which imparts distinct electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability.
Properties
Molecular Formula |
C30H22O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenyl)-1,4-diphenylbuta-1,3-dienyl]benzoic acid |
InChI |
InChI=1S/C30H22O4/c31-29(32)25-15-11-23(12-16-25)27(21-7-3-1-4-8-21)19-20-28(22-9-5-2-6-10-22)24-13-17-26(18-14-24)30(33)34/h1-20H,(H,31,32)(H,33,34) |
InChI Key |
IPIFPGMOTKZWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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